2,2-difluoro-N'-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine
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Overview
Description
2,2-Difluoro-N’-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of difluoro groups and the pyrazolo[1,5-a]pyrazine core structure imparts unique chemical and physical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N’-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the difluoro groups: The difluoro groups can be introduced via nucleophilic substitution reactions using suitable fluorinating agents.
Attachment of the propane-1,3-diamine moiety: This step involves the reaction of the pyrazolo[1,5-a]pyrazine intermediate with propane-1,3-diamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-N’-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the pyrazolo[1,5-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2,2-Difluoro-N’-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Biological Research: The compound can be used as a probe to study various biological processes and interactions.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N’-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The difluoro groups and the pyrazolo[1,5-a]pyrazine core can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrazine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Difluorinated compounds: Compounds with difluoro groups at different positions can exhibit different reactivity and biological activity.
Uniqueness
2,2-Difluoro-N’-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine is unique due to the specific combination of the difluoro groups and the pyrazolo[1,5-a]pyrazine core. This combination imparts distinct chemical properties, such as increased stability and reactivity, as well as unique biological activities that are not observed in other similar compounds.
Properties
IUPAC Name |
2,2-difluoro-N'-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N5/c1-7-4-8-9(14-2-3-17(8)16-7)15-6-10(11,12)5-13/h2-4H,5-6,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOZDQHYMANXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)NCC(CN)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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